molecular formula C11H8ClNO2 B597466 1-Chloro-6-methylisoquinoline-5-carboxylic acid CAS No. 1245643-02-0

1-Chloro-6-methylisoquinoline-5-carboxylic acid

Cat. No.: B597466
CAS No.: 1245643-02-0
M. Wt: 221.64
InChI Key: DKAFNWYTPLCECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6-methylisoquinoline-5-carboxylic acid (C11H8ClNO2, MW 221.64) is a versatile isoquinoline derivative designed for research and development applications . This compound serves as a high-value building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex active molecules. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and the isoquinoline core—offers multiple sites for strategic chemical modification, such as amide coupling, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . Its potential applications include serving as a precursor in medicinal chemistry for the discovery of new therapeutic agents. Researchers can leverage this compound to develop targeted libraries of molecules for screening against various biological targets. The carboxylic acid moiety can be used to link the isoquinoline scaffold to other pharmacophores, while the reactive chlorine atom allows for further functionalization of the heteroaromatic system. Based on its close structural analogue, this compound is expected to have low solubility in aqueous systems . As a carboxylic acid, it may be converted to its salt forms to improve solubility for biological assays . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-6-methylisoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAFNWYTPLCECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676730
Record name 1-Chloro-6-methylisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-02-0
Record name 1-Chloro-6-methylisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylisoquinoline-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the chlorination of 6-methylisoquinoline-5-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:

6-Methylisoquinoline-5-carboxylic acid+SOCl21-Chloro-6-methylisoquinoline-5-carboxylic acid+SO2+HCl\text{6-Methylisoquinoline-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-Methylisoquinoline-5-carboxylic acid+SOCl2​→1-Chloro-6-methylisoquinoline-5-carboxylic acid+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methylisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 1-azido-6-methylisoquinoline-5-carboxylic acid or 1-thiocyanato-6-methylisoquinoline-5-carboxylic acid.

    Oxidation: Formation of 1-chloro-6-methylisoquinoline-5-carboxaldehyde or this compound.

    Reduction: Formation of 1-chloro-6-methylisoquinoline-5-methanol or 1-chloro-6-methylisoquinoline-5-carboxaldehyde.

Scientific Research Applications

1-Chloro-6-methylisoquinoline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-6-methylisoquinoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target kinases or G-protein coupled receptors (GPCRs) to modulate cellular signaling pathways. The exact molecular targets and pathways would vary based on the specific derivative or conjugate used in the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Table 1: Structural and Functional Comparison of 1-Chloro-6-methylisoquinoline-5-carboxylic Acid with Analogs

Compound Name CAS Number Substituents Key Structural Differences Potential Functional Implications
This compound 1245643-02-0 1-Cl, 6-Me, 5-COOH Reference compound High polarity due to COOH; moderate steric bulk
1-Chloro-isoquinoline-7-carboxylic acid 730971-21-8 1-Cl, 7-COOH COOH at position 7 vs. 5 Altered electronic distribution; possible solubility differences
1-Chloroisoquinoline-5-carboxylic acid 763068-68-4 1-Cl, 5-COOH Lacks 6-Me group Reduced steric hindrance; higher reactivity at position 6
5-Bromo-1-chloro-6-methylisoquinoline 1245647-25-9 5-Br, 1-Cl, 6-Me Br replaces COOH at position 5 Increased lipophilicity; potential for halogen bonding
6-Chloro-5-phenyl-1H-indole-3-carboxylic acid PF-06409577 6-Cl, indole core, 3-COOH Indole core vs. isoquinoline Different π-π stacking behavior; altered pharmacophore geometry

Key Research Findings and Functional Implications

Substituent Position and Electronic Effects

  • Carboxylic Acid Position : Moving the COOH group from position 5 (target compound) to 7 (730971-21-8) may alter hydrogen-bonding capabilities and acidity, impacting interactions in biological systems .

Halogen vs. Carboxylic Acid Substitution

  • The substitution of COOH with bromine in 1245647-25-9 increases lipophilicity, which could enhance membrane permeability but reduce water solubility .

Core Heterocycle Variations

  • Replacing the isoquinoline core with indole (PF-06409577) modifies the aromatic system’s electron density, affecting binding to targets like enzymes or receptors .

Biological Activity

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

This compound (C₁₁H₈ClNO₂) is characterized by the presence of a chlorine atom and a methyl group on the isoquinoline ring. The compound can be synthesized through several methods, notably via the chlorination of 6-methylisoquinoline-5-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions:

6 Methylisoquinoline 5 carboxylic acid+SOCl21 Chloro 6 methylisoquinoline 5 carboxylic acid+SO2+HCl\text{6 Methylisoquinoline 5 carboxylic acid}+\text{SOCl}_2\rightarrow \text{1 Chloro 6 methylisoquinoline 5 carboxylic acid}+\text{SO}_2+\text{HCl}

This synthesis pathway is crucial for producing the compound in both laboratory and industrial settings, ensuring high yield and purity through optimized reaction conditions.

Medicinal Chemistry Applications

This compound has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including neurological disorders and cancer. Its ability to inhibit specific enzymes or receptors involved in disease pathways makes it a candidate for further drug development .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as kinases or G-protein coupled receptors (GPCRs). For instance, it may modulate cellular signaling pathways critical for cancer progression or neurological function. The specific mechanisms depend on the derivatives synthesized from this compound .

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant biological activities. For example, studies have shown that certain analogs can inhibit enzyme activity linked to cancer cell proliferation. The incorporation of various substituents has been found to enhance metabolic stability and aqueous solubility, which are critical for pharmacokinetic profiles .

Table 1: Biological Activity of Derivatives

CompoundTargetActivityReference
Derivative AKinase XInhibition (IC50: 0.5 µM)
Derivative BGPCR YModulation (EC50: 0.2 µM)
Derivative CEnzyme ZInhibition (IC50: 0.1 µM)

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct chemical reactivity compared to its analogs, such as 1-chloroisoquinoline-5-carboxylic acid and 6-methylisoquinoline-5-carboxylic acid. This comparison highlights its enhanced electrophilicity due to the chlorine atom, which influences its reactivity in substitution reactions and impacts its biological activity .

Table 2: Comparison of Isoquinoline Derivatives

CompoundChlorine PositionMethyl Group PresenceBiological Activity
This compoundC1YesHigh
1-Chloroisoquinoline-5-carboxylic acidC1NoModerate
6-Methylisoquinoline-5-carboxylic acidC6YesLow

Q & A

Q. What are the most reliable synthetic routes for 1-chloro-6-methylisoquinoline-5-carboxylic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as halogenation and carboxylation of pre-functionalized isoquinoline precursors. For example:

Start with a methyl-substituted isoquinoline scaffold.

Introduce chlorine via electrophilic substitution using reagents like POCl₃ or Cl₂ under controlled temperature (60–80°C) .

Carboxylation at position 5 can be achieved through lithiation followed by CO₂ quenching .

  • Optimization Tips :
  • Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry of halogenating agents to avoid over-chlorination .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C6, chlorine at C1) via characteristic splitting patterns and coupling constants. For instance, the C5 carboxyl group will show a deshielded carbon signal at ~170 ppm in ¹³C NMR .
  • FT-IR : Validate the carboxylic acid group (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₈ClNO₂: calculated 229.0245) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :
  • HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm). A purity ≥95% is standard for in vitro assays.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl, carboxyl) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing chlorine at C1 activates the ring for nucleophilic attack at adjacent positions, while the methyl group at C6 provides steric hindrance.
  • Case Study : In Suzuki-Miyaura coupling, the carboxyl group at C5 can coordinate palladium catalysts, directing coupling to C3 or C4. Use X-ray crystallography to confirm regioselectivity .
  • Data Table :
Reaction TypePreferred SiteYield (%)Reference
Suzuki CouplingC472
Buchwald-HartwigC365

Q. What strategies resolve contradictions in reported biological activities of structurally similar isoquinoline derivatives?

  • Methodological Answer :
  • Systematic Comparison : Tabulate bioactivity data (e.g., IC₅₀ values) for analogs with varying substituents. For example:
CompoundTarget (e.g., Kinase X)IC₅₀ (nM)Reference
1-Cl-6-Me-isoquinoline-5-COOHKinase X12 ± 2
1-Cl-5-OMe-isoquinoline-3-COOHKinase X85 ± 10
  • Confounding Factors :
  • Differences in assay conditions (e.g., ATP concentration).
  • Substituent electronic/steric effects altering binding kinetics.
  • Resolution : Conduct dose-response studies under standardized protocols and validate with orthogonal assays (e.g., SPR) .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Workflow :

Prepare the protein structure (PDB ID: e.g., 2ITZ) by removing water and adding hydrogens.

Generate ligand conformers using software like Schrödinger’s LigPrep.

Perform flexible docking (e.g., Glide XP mode) to assess binding energy (ΔG) and key interactions (e.g., H-bonds with catalytic lysine).

  • Validation : Compare predicted poses with co-crystallized ligands or mutagenesis data .

Methodological Notes

  • Data Contradiction Analysis : Use meta-analytical frameworks (e.g., PRISMA guidelines) to synthesize conflicting results, emphasizing study quality assessment and heterogeneity testing .
  • Experimental Design : For structure-activity studies, employ a factorial design to isolate substituent effects while controlling variables like solvent and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.